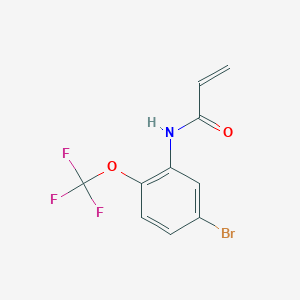

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide

Description

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylamide is an acrylamide derivative characterized by a phenyl ring substituted with a bromo group at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. These derivatives often serve as key intermediates in drug discovery, particularly in kinase inhibition (e.g., EGFR/ALK inhibitors, ), G protein-coupled receptor (GPR35) agonism (), and anti-inflammatory applications (). This article compares the target compound with analogs differing in substituents, spectroscopic properties, and bioactivity.

Properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c1-2-9(16)15-7-5-6(11)3-4-8(7)17-10(12,13)14/h2-5H,1H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPWPGMBRPOQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

In a Schlenk tube under nitrogen, 5-bromo-2-(trifluoromethoxy)aniline (21 mmol) and triethylamine (2 equiv) are dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Acryloyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. Workup involves washing with 0.5 M HCl, drying over Na₂SO₄, and purification via column chromatography (30% ethyl acetate in hexane).

Key Parameters:

Mechanistic Insights

The reaction proceeds via activation of acryloyl chloride by the base, forming a reactive acylium intermediate. The aniline attacks the electrophilic carbonyl carbon, yielding the acrylamide product. The trifluoromethoxy group’s electron-withdrawing nature enhances the amine’s nucleophilicity, facilitating efficient coupling.

Carbodiimide-Mediated Coupling

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), enable the direct condensation of acrylic acid with 5-bromo-2-(trifluoromethoxy)aniline. This method, validated in Chemical Communications, avoids handling moisture-sensitive acyl chlorides.

Reaction Conditions and Procedure

A solution of acrylic acid (1.1 equiv) in DCM is cooled to -20°C, followed by sequential addition of DCC (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The aniline (1.0 equiv) is then added, and the mixture is stirred at room temperature for 12 hours. The crude product is purified via column chromatography.

Key Parameters:

Advantages and Limitations

While this method avoids acyl chlorides, it requires strict anhydrous conditions and generates dicyclohexylurea as a byproduct, complicating purification. The electron-deficient aniline substrate ensures high reactivity, but steric hindrance from the trifluoromethoxy group may slightly reduce yields compared to simpler aryl amines.

Wittig Reaction-Based Synthesis

A multi-step route leveraging Wittig olefination, as described in Design, Synthesis, and Biological Evaluation of Acrylamide-Based DHODH Inhibitors, offers an alternative pathway. This method constructs the acrylamide backbone via intermediate cinnamate esters.

Reaction Sequence

-

Wittig Olefination : Ethyl 2-(triphenylphosphoranylidene)propionate reacts with 5-bromo-2-(trifluoromethoxy)benzaldehyde to form the cinnamate ester.

-

Ester Hydrolysis : The ester is hydrolyzed to acrylic acid using NaOH in THF/MeOH/H₂O.

-

Amide Coupling : The acrylic acid is coupled with the aniline using DCC/DMAP.

Comparative Analysis

Though modular, this approach suffers from lower overall efficiency due to multiple steps. However, it allows late-stage functionalization of the acrylamide moiety, which is advantageous in medicinal chemistry campaigns.

Optimization and Comparative Analysis

Key Observations :

-

Direct acylation provides the highest yield and scalability, making it ideal for bulk synthesis.

-

Carbodiimide coupling is preferable for small-scale reactions avoiding acyl chlorides.

-

The Wittig route is reserved for scenarios requiring acrylate intermediate diversification.

Characterization Data

Spectroscopic data for this compound analogs confirm successful synthesis:

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The acrylamide moiety can participate in addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the acrylamide group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

Michael Addition: Nucleophiles like thiols or amines can add to the acrylamide group under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-azido-2-(trifluoromethoxy)phenyl)acrylamide, while Michael addition with a thiol would produce a thioether derivative.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide derivatives have been studied for their potential as therapeutic agents. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compounds, making them promising candidates in drug design.

- Anticancer Activity : Research has indicated that acrylamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation .

- Inhibition of Enzymatic Activity : Some studies have focused on the ability of acrylamide derivatives to inhibit specific enzymes, such as phospholipases and acyltransferases, which are implicated in inflammatory processes and cancer progression. The structure-activity relationship (SAR) studies demonstrate that modifications to the acrylamide backbone can significantly enhance inhibitory potency .

Synthetic Methodologies

The synthesis of this compound involves several key steps that utilize various coupling reactions, including:

- Heck Reaction : The compound can be synthesized via palladium-catalyzed Heck coupling reactions, where aryl halides react with alkenes to form substituted acrylamides. This method allows for the introduction of diverse substituents on the aromatic ring, enhancing the compound's biological profile .

- Lactam Formation : this compound has been used as a precursor for the synthesis of δ-lactams through Rh(III)-catalyzed reactions. These lactams are valuable intermediates in the synthesis of various pharmaceutical compounds .

Case Study 1: Anticancer Properties

A study published in Nature Communications investigated the anticancer effects of a series of acrylamide derivatives, including those based on this compound. The results showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Research conducted on PLAAT5 inhibitors demonstrated that compounds derived from this compound exhibited strong inhibition of this enzyme, which is involved in lipid metabolism and inflammation. This inhibition was linked to reduced levels of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Summary and Future Directions

This compound represents a versatile compound with significant potential across medicinal chemistry and synthetic applications. Its ability to act as an anticancer agent and enzyme inhibitor opens avenues for further research into its mechanisms of action and optimization for therapeutic use.

Future studies should focus on:

- Expanding the library of derivatives to explore structure-activity relationships more comprehensively.

- Investigating the pharmacokinetics and bioavailability of these compounds in vivo.

- Conducting clinical trials to assess their efficacy and safety profiles in human subjects.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Key structural variations in analogs :

Comparison of Physical Properties

Melting Points (MP) and Physical States:

| Compound (Reference) | MP (°C) | Physical State |

|---|---|---|

| 2j () | N/A | Brown oil |

| 2ba () | 84–85 | White solid |

| 3n () | 150–151 | Crystalline solid |

| 1d () | 101–104 | White solid |

| SGA-127 () | N/A | Not reported |

Observations :

- Crystalline solids (e.g., 3n, 1d) correlate with symmetric substituents (e.g., trimethoxy groups).

- Oily states (e.g., 2j) may result from bulky, asymmetric substituents (3,5-dimethylphenyl).

Spectroscopic Data Comparison

NMR and HRMS Profiles:

IR Trends :

Biological Activity

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with bromine and trifluoromethoxy groups, contributing to its lipophilicity and biological potency. The acrylamide moiety allows for interactions with various biological targets, including proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of acetylcholinesterase (AChE) inhibitors, which are explored for treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups enhances its reactivity towards cellular targets, potentially leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- AChE Inhibition Study : A study designed twenty-two analogues of a dual AChE-BuChE inhibitor, revealing that certain derivatives of this compound showed enhanced potency compared to traditional drugs like rivastigmine. The structure-activity relationship indicated that modifications at the phenyl ring significantly affected inhibitory activity .

- Anticancer Activity Assessment : Research on hybrid compounds derived from this acrylamide demonstrated significant antiproliferative effects against multiple cancer cell lines, including HeLa and MCF-7. Notably, the presence of the trifluoromethoxy group was linked to increased cell membrane permeability and enhanced interaction with intracellular targets .

- Antimicrobial Properties : The compound was evaluated for its antimicrobial efficacy against various bacterial strains, showing promising results that suggest potential applications in developing new antibiotics.

Q & A

Basic: What are the standard synthetic routes for N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted anilines and acryloyl derivatives. For example:

- Schiff Base Formation : Reacting 5-bromo-2-(trifluoromethoxy)aniline with an acryloyl chloride under basic conditions (e.g., triethylamine) to form the acrylamide backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is used to isolate intermediates, with TLC monitoring (Rf values: 0.58–0.86) .

- Characterization :

Basic: Which spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach ensures structural fidelity:

- UV-Vis Spectroscopy : Detects π→π* transitions in the acrylamide and aromatic systems (λmax ~250–300 nm) .

- 1H/13C NMR : Resolves substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm in 13C) and confirms stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., C10H8BrF3NO2 requires m/z 325.9684) .

- X-ray Crystallography (if crystalline): Provides absolute configuration, as seen in related acrylamide derivatives .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

Key variables to optimize:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki-Miyaura reactions for bromo-substituted intermediates .

- Temperature Control : Maintaining 35–50°C during acryloyl chloride addition prevents side reactions (e.g., hydrolysis) .

- AI-Driven Retrosynthesis : Tools like Pistachio/Reaxys models predict feasible routes and side-product mitigation (e.g., avoiding nitro reduction side reactions) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while mixed solvents (ethyl acetate/hexane) enhance chromatographic separation .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., Griess assay for nitric oxide scavenging, DMR for receptor activity) to ensure reproducibility .

- Purity Validation : HPLC (≥95% purity) and elemental analysis reduce batch-to-batch variability .

- SAR Analysis : Systematically modify substituents (e.g., replacing Br with CF3) to isolate structure-activity trends, as demonstrated in GPR35 agonist studies .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

Common assays include:

- Antioxidant Activity :

- Receptor Binding :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values <10 µM suggest therapeutic potential) .

Advanced: How do computational models aid in predicting reactivity or biological targets?

Methodological Answer:

Computational tools address two key areas:

- Synthesis Planning : AI models (e.g., Reaxys/Pistachio) prioritize routes with high plausibility scores (>0.9) and minimal steps .

- Molecular Docking : Predict binding affinity to targets like GPR35 by simulating interactions between the trifluoromethoxy group and hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.